molecular formula C29H24N2O4 B4008832 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide

Cat. No. B4008832
M. Wt: 464.5 g/mol
InChI Key: XXNIEIPUPLVDFF-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their intricate molecular structures and potential biochemical applications. While direct studies on this compound are scarce, analogs and related compounds have been synthesized and studied for various biological and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions including but not limited to Staudinger reactions, cycloaddition reactions, and various forms of catalytic actions to achieve the desired molecular structure. For example, the ultrasound-assisted synthesis of benzamide scaffolds showcases innovative methods to improve yield and efficiency in creating structurally complex compounds (Nimbalkar et al., 2018).

Molecular Structure Analysis

X-ray diffraction and Density Functional Theory (DFT) calculations are common techniques used to analyze the molecular structure of benzamide derivatives. These methods provide insights into the crystal structure, molecular geometry, and electronic properties, as demonstrated in studies on novel benzamide analogs (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide compounds can undergo various chemical reactions, including isomerization under specific conditions, as seen in studies examining the reactivity of azatricyclo decenones (Tkachenko et al., 2016). Such reactions are crucial for understanding the chemical versatility and reactivity of these compounds.

properties

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O4/c1-17-5-11-23(12-6-17)35-24-13-9-21(10-14-24)30-27(32)20-3-2-4-22(16-20)31-28(33)25-18-7-8-19(15-18)26(25)29(31)34/h2-14,16,18-19,25-26H,15H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNIEIPUPLVDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)C5C6CC(C5C4=O)C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide
Reactant of Route 6
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide

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